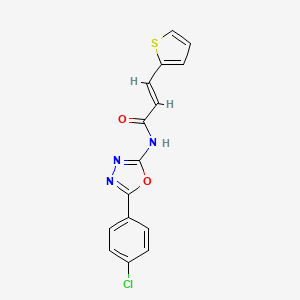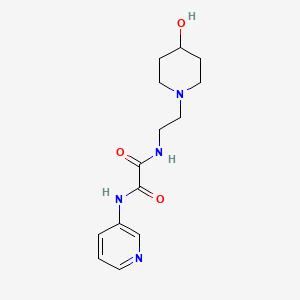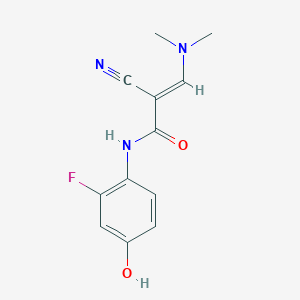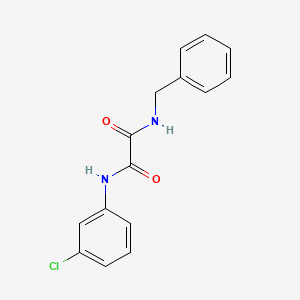![molecular formula C11H12FN3O4S2 B2555109 2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride CAS No. 2094654-43-8](/img/structure/B2555109.png)
2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride, also known as Methylsulfonylphenylfluorone (MSPF), is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that is commonly used to detect metal ions in biological systems. MSPF is a complex molecule that has several different applications, including its use as a metal ion chelator, an enzyme inhibitor, and a fluorescent probe.
作用機序
The mechanism of action of MSPF involves its ability to chelate metal ions. MSPF contains a sulfonamide group that can bind to metal ions, forming a complex that is fluorescent. The fluorescence of MSPF is quenched when it binds to metal ions, allowing for the detection of metal ions in biological systems. MSPF can also inhibit the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding.
Biochemical and Physiological Effects
MSPF has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease. MSPF has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
実験室実験の利点と制限
The advantages of using MSPF in lab experiments include its ability to detect metal ions in biological systems, its ability to chelate metal ions, and its ability to inhibit the activity of enzymes. However, there are some limitations to using MSPF in lab experiments. MSPF is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, MSPF is sensitive to pH and temperature changes, which can affect its fluorescence.
将来の方向性
There are several future directions for the use of MSPF in scientific research. One potential application is in the development of new therapies for diseases such as cancer and inflammation. MSPF has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells, making it a promising candidate for drug development. Additionally, MSPF could be used in the development of new diagnostic tools for the detection of metal ions in biological systems. Finally, MSPF could be used in the development of new fluorescent probes for other biological molecules, such as proteins and nucleic acids.
合成法
The synthesis of MSPF involves a multi-step process that starts with the reaction of 2-aminobenzenesulfonamide with 4-methyl-1H-pyrazole-3-carboxaldehyde to form 2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzenesulfonamide. This intermediate compound is then reacted with phosphoryl chloride to form 2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzenesulfonyl chloride. Finally, this compound is reacted with sodium fluoride to form MSPF.
科学的研究の応用
MSPF has been widely used in scientific research due to its ability to detect metal ions in biological systems. It is commonly used as a fluorescent probe to detect the presence of metal ions such as zinc, copper, and iron. MSPF has also been used as a metal ion chelator and an enzyme inhibitor. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease.
特性
IUPAC Name |
2-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O4S2/c1-14-8-9(7-13-14)15(2)21(18,19)11-6-4-3-5-10(11)20(12,16)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKADUJIVRLQFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N(C)S(=O)(=O)C2=CC=CC=C2S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid](/img/structure/B2555026.png)


![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B2555029.png)

![2-(Furan-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2555031.png)
![2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide](/img/structure/B2555032.png)


![5-hydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-methoxy-2,3-dihydrochromen-4-one](/img/structure/B2555042.png)
![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2555044.png)

![5-[(Dimethylamino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2555049.png)
![Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate](/img/structure/B2555050.png)